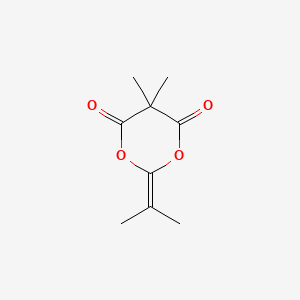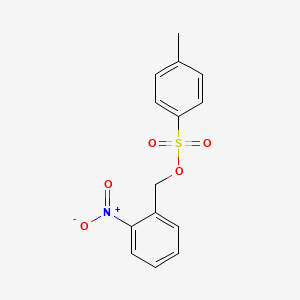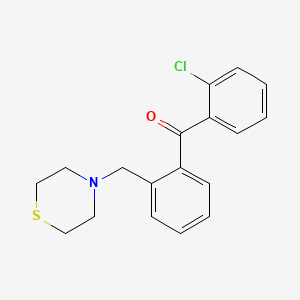
2-Chloro-2'-thiomorpholinomethylbenzophenone
Overview
Description
2-Chloro-2'-thiomorpholinomethylbenzophenone, also known as CTM, is a chemical compound that has been studied for its wide range of applications in the scientific research field. CTM is a derivative of benzophenone, which is an aromatic ketone. It is a colorless solid that has a melting point of 115-117°C and is soluble in organic solvents such as methanol and ethanol. CTM is an important reagent in organic synthesis and has been used in various research applications, including as a catalyst for the synthesis of heterocyclic compounds, as a photosensitizer for photochemical reactions, and as a fluorescent probe for biological systems.
Scientific Research Applications
Molecular Interaction Studies
Research into the derivatives of 1,2,4-triazoles, including those with chloro substituents, has demonstrated their potential in understanding molecular interactions. Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives to study their crystal structures and intermolecular interactions, which are crucial for the development of new materials and drugs (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Organic Chemistry and Lignin Analysis
Granata and Argyropoulos (1995) utilized a chloro derivative, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for the quantitative analysis of hydroxyl groups in lignins, showcasing the application of chloro compounds in detailed organic structural analysis and their relevance in environmental studies (Granata & Argyropoulos, 1995).
Polymer Science
In polymer science, Jenekhe et al. (2001) synthesized and studied the photophysics of conjugated polymers and oligomers with donor-acceptor architectures, where related chloro and thiophene components are used to create materials with significant potential in electronic and optoelectronic applications (Jenekhe, Lu, & Alam, 2001).
Corrosion Inhibition
Chloro compounds also find applications in corrosion science. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on the inhibition performances of some thiazole and thiadiazole derivatives against the corrosion of iron, where chloro substituents play a crucial role in the effectiveness of these inhibitors (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Environmental and Health Studies
Furthermore, compounds with chloro substituents are investigated for environmental and health implications. Kawasaki et al. (2015) studied the cytotoxic effects of photoinitiators in combination with dichloropropane on human embryonic lung fibroblasts, highlighting the importance of understanding the toxicological profiles of these chemicals in occupational health (Kawasaki, Tsuboi, Yagi, Morizane, Masaoka, Esumi, Kitamura, & Sendo, 2015).
properties
IUPAC Name |
(2-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWTZFKWJGCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643829 | |
| Record name | (2-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-00-8 | |
| Record name | (2-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



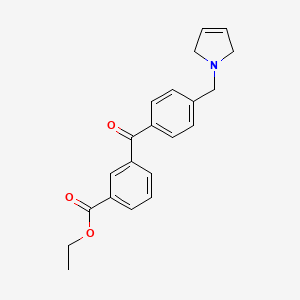
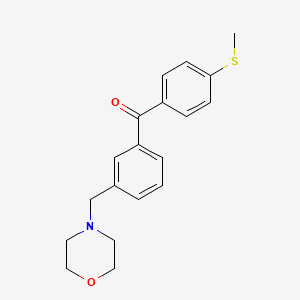


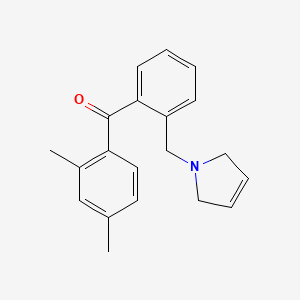

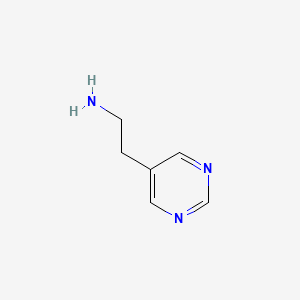
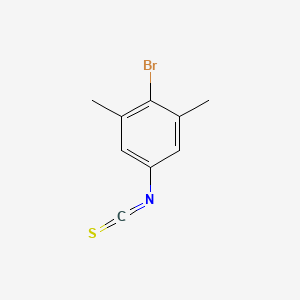
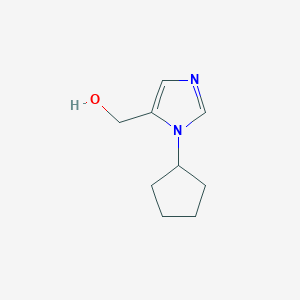

![{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine](/img/structure/B1614260.png)

